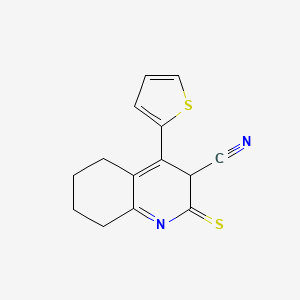

![molecular formula C25H17FN4O B4887966 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)

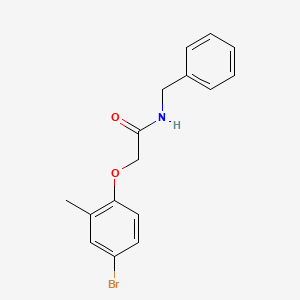

2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , often involves catalytic methods or one-pot synthesis approaches. For example, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones have been synthesized from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, showcasing the versatility and efficiency of such methods (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated, providing insights into the optimized molecular structure and vibrational frequencies, which are crucial for understanding the physical and chemical behavior of such compounds (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazolo[3,4-d]pyrimidine derivatives are significant for their potential applications. The reactivity of these compounds, including electrophilic and nucleophilic attack sites, has been analyzed through molecular electrostatic potential maps. For instance, regions over the carbonyl group and mono-substituted phenyl ring are identified as possible sites for electrophilic attack, whereas positive regions around the para-substituted phenyl and pyrazole ring indicate possible sites for nucleophilic attack (Mary et al., 2015).

Physical Properties Analysis

The physical properties, including the infrared spectrum, vibrational frequencies, and geometrical parameters, of similar compounds provide essential data for the analysis of 2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. These properties are in agreement with experimental data, confirming the stability of the molecule and its potential utility in various applications (Mary et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as hyper-conjugative interaction, charge delocalization, and the role of functional groups in reactivity, is essential. The frontier molecular orbital analysis, natural bonding orbital analysis, and molecular docking studies reveal the molecule's stability and reactivity, indicating the compound's potential inhibitory activity and its applications in nonlinear optics and as a pharmacological probe (Mary et al., 2015).

作用机制

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases are essential components of the MAP kinase signal transduction pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes in cellular processes

Biochemical Pathways

The compound is likely involved in the MAP kinase signal transduction pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses . The downstream effects of this pathway can include cell growth, differentiation, and apoptosis .

Pharmacokinetics

Compounds with similar structures have been found to be substrates forP-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells, affecting the absorption, distribution, metabolism, and excretion (ADME) of many drugs . This could potentially impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are likely dependent on its interactions with its targets and the subsequent changes in cellular processes . Given its involvement in the MAP kinase pathway, it may influence cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances that inhibit or induce P-gp could affect the compound’s pharmacokinetics . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.

属性

IUPAC Name |

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O/c26-20-13-11-19(12-14-20)22-15-21(17-7-3-1-4-8-17)27-25(28-22)30-24(31)16-23(29-30)18-9-5-2-6-10-18/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTNAUJUNYWLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)

![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)

![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)